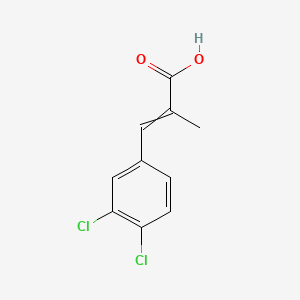

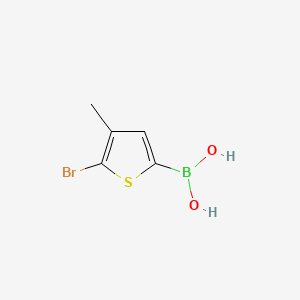

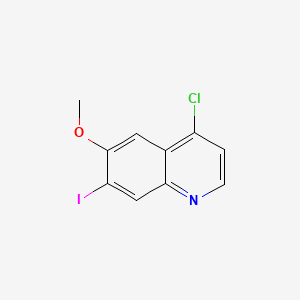

![molecular formula C8H5N3O3 B597198 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid CAS No. 13629-38-4](/img/structure/B597198.png)

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid” is a chemical compound with the molecular formula C8H5N3O3 . It has an average mass of 191.144 Da and a monoisotopic mass of 191.033096 Da .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, pyrido[2,3-d]pyrimidin-5-one, can be synthesized from 5-acetyl-4-aminopyrimidines. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications

Synthesis and Chemical Reactions : A study by Kappe and Roschger (1989) explored various reactions of tetrahydropyrimidine-5-carboxylic acid derivatives, providing insights into methylation, acylation, and the synthesis of complex pyrimidine structures (Kappe & Roschger, 1989).

Antioxidant Activity : Quiroga et al. (2016) synthesized pyridopyrimidine derivatives and investigated their antioxidant properties, which included DPPH free radical scavenging and anodic potential oxidation, highlighting potential therapeutic applications (Quiroga et al., 2016).

Novel Heterocyclic Systems : Bakhite, Al‐Sehemi, and Yamada (2005) synthesized novel pyridothienopyrimidines, pyridothienopyrimidobenzimidazoles, and related systems, demonstrating the versatility of pyridopyrimidine derivatives in creating complex heterocyclic structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Chemotherapeutic Applications : Ajani et al. (2019) focused on synthesizing compounds that couple pyrimidine frameworks with hydrazide-hydrazones, targeting small molecular targets for potential chemotherapeutic applications (Ajani et al., 2019).

Crystal Structure Studies : Zhang et al. (2011) examined the crystal structure of a pyridopyrimidine compound, contributing to the understanding of molecular interactions and supramolecular structures (Zhang et al., 2011).

Antibacterial Agents : Minami, Shono, and Matsumoto (1971) synthesized pyridopyrimidine derivatives and evaluated their efficacy as antibacterial agents against Escherichia coli and Staphylococcus aureus (Minami, Shono, & Matsumoto, 1971).

DNA Damage and Repair : Duarte et al. (2001) studied the repair and mutagenic potential of oxaluric acid, a product of 8-oxo-7,8-dihydroguanine oxidation, emphasizing its role in DNA repair mechanisms (Duarte et al., 2001).

Properties

IUPAC Name |

8-oxo-7H-pyrido[2,3-d]pyridazine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-7-5-4(2-1-3-9-5)6(8(13)14)10-11-7/h1-3H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJNBIUQZLEFRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NN=C2C(=O)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856592 |

Source

|

| Record name | 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13629-38-4 |

Source

|

| Record name | 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B597132.png)

![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)

![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)